molecular formula C13H11FIN B1386595 N-(2-Fluorobenzyl)-4-iodoaniline CAS No. 934364-17-7

N-(2-Fluorobenzyl)-4-iodoaniline

Cat. No. B1386595
M. Wt: 327.14 g/mol
InChI Key: HZUPTQRQTDLYDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “N-(2-Fluorobenzyl)-4-iodoaniline” is not available, the synthesis of similar compounds involves various methods. For instance, the synthesis of fluorinated pyridines involves the reaction of the corresponding pyridine with F2/N2 in the presence of a strong acid . Another example is the synthesis of a palladium N-heterocyclic carbene (NHC) complex, which involved a compound with a 2-fluorobenzyl group .

Scientific Research Applications

  • Scientific Field: Chemical Synthesis

    • Application : “2-Fluorobenzyl chloride” is a chemical compound used in various chemical reactions .
    • Method of Application : This compound is often used in chemical synthesis where it reacts with other compounds to form new substances .
    • Results : The specific results or outcomes would depend on the particular reaction in which “2-Fluorobenzyl chloride” is used .
  • Scientific Field: Pharmacology

    • Application : “25B-NBF, 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine” is a new psychoactive substance classified as a phenethylamine . It is a potent agonist of the 5-hydroxytryptamine receptor .
    • Method of Application : The metabolism of “25B-NBF” was investigated in human hepatocytes and human cDNA-expressed cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes using liquid chromatography–high resolution mass spectrometry .
    • Results : “25B-NBF” was extensively metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation after incubation with pooled human hepatocytes .
  • Scientific Field: Chemical Synthesis

    • Application : “N-(2-Fluorobenzyl)methanesulfonamide” is a chemical compound that might be used in various chemical reactions .
    • Method of Application : The specific methods of application would depend on the particular reaction in which “N-(2-Fluorobenzyl)methanesulfonamide” is used .
    • Results : The specific results or outcomes would depend on the particular reaction in which “N-(2-Fluorobenzyl)methanesulfonamide” is used .
  • Scientific Field: Chemical Synthesis

    • Application : “2-Fluorobenzyl chloride” is a chemical compound used in various chemical reactions .
    • Method of Application : This compound is often used in chemical synthesis where it reacts with other compounds to form new substances .
    • Results : The specific results or outcomes would depend on the particular reaction in which “2-Fluorobenzyl chloride” is used .
  • Scientific Field: Organic Chemistry

    • Application : “N,N-diaryl-2,2-difluoroimidazol” is a new effective deoxyfluorination reagent applied for synthesis of fluorinated pyridines .
    • Method of Application : Fluorination of pyrine-4(1H)-one with compound “N,N-diaryl-2,2-difluoroimidazol” in toluene at the presence of 3 equivalents of CsF at 80 °С leads to 4-fluoropyridine .
    • Results : The reaction resulted in the formation of 4-fluoropyridine .
  • Scientific Field: Chemical Synthesis
    • Application : “N-(2-Fluorobenzyl)methanesulfonamide” is a chemical compound that might be used in various chemical reactions .
    • Method of Application : The specific methods of application would depend on the particular reaction in which “N-(2-Fluorobenzyl)methanesulfonamide” is used .
    • Results : The specific results or outcomes would depend on the particular reaction in which “N-(2-Fluorobenzyl)methanesulfonamide” is used .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FIN/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUPTQRQTDLYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluorobenzyl)-4-iodoaniline

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4-iodoaniline (1 g, 4.5 mmol), 2-fluorobenzaldehyde (0.48 ml, 0.566 g, 4.5 mmol) and triacetoxyborohydride (1.9 g, 9.0 mmol) in 1,2-dichloroethane (20 ml) was stirred for 4 days at room temperature. After addition of water the mixture was extracted with DCM. The combined organic layers were dried (Na2SO4), filtered and evaporated to give the title compound (1.612 g, quant.). The crude material was used without further purification. MS: (ES/+) m/z: 328 [MH+], C13H11FIN requires 327; 1H NMR (400 MHz, DMSO-d6) δ (ppm): 7.4-7.1 (m, 6H), 6.4 (d, 2H), 4.3 (m, 1H), 2.5 (m, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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